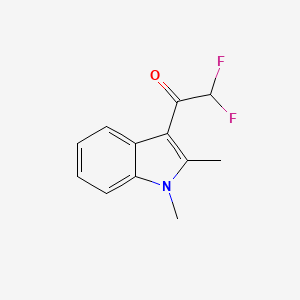
1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of approximately 187.24 g/mol . It belongs to the class of indole derivatives and contains both fluorine and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3-dimethylindole with 1,1-difluoroethanone . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically takes place under mild conditions, using an appropriate solvent (such as dichloromethane or acetonitrile) and a Lewis acid catalyst (such as aluminum chloride). The reaction temperature is usually around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories and research institutions can synthesize this compound using the established synthetic routes.
Analyse Chemischer Reaktionen
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions:
- Oxidation : It may be oxidized to form corresponding ketones or other functional groups.
- Reduction : Reduction can yield the corresponding alcohol or amine.
- Substitution : Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon.
- Common Reagents and Conditions : Reagents like sodium borohydride (for reduction) or acetic anhydride (for acylation) are commonly used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Chemistry : It serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to study biological processes, including enzyme inhibition and receptor interactions.
- Medicine : Its derivatives may have pharmaceutical potential, such as anticancer or antimicrobial properties.
- Industry : It could be used in the development of novel materials or as a fluorescent probe.
Wirkmechanismus
The exact mechanism by which 1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substitution pattern, related compounds include:
- 2,3-dimethylindole : A precursor in its synthesis.
- P,P-BIS(1,2-DIMETHYL-1H-INDOL-3-YL)-N,N-DIETHYLPHOSPHINIC AMIDE : Another indole derivative with different functional groups .
Eigenschaften
Molekularformel |
C12H11F2NO |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H11F2NO/c1-7-10(11(16)12(13)14)8-5-3-4-6-9(8)15(7)2/h3-6,12H,1-2H3 |
InChI-Schlüssel |
DHJXMUBUSHEVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


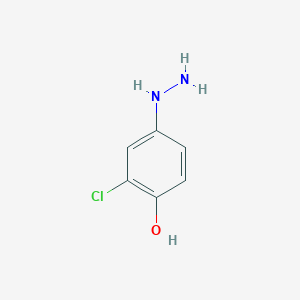
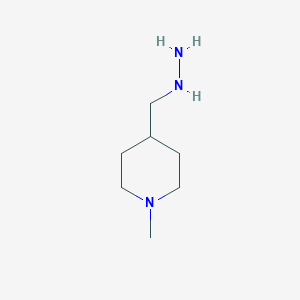
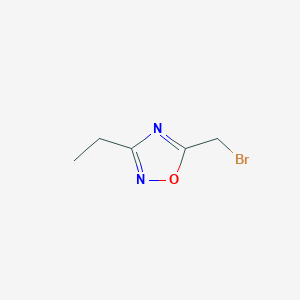
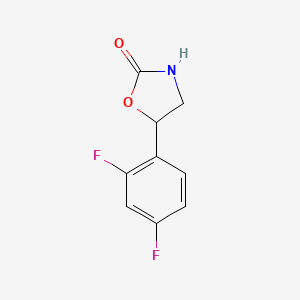



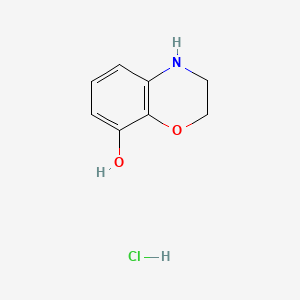



![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
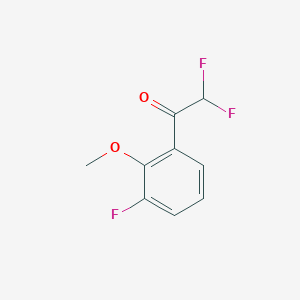
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
